Product packaging for Cholestan-6-one(Cat. No.:CAS No. 22033-82-5)

Cholestan-6-one

Cat. No.: B14718734
CAS No.: 22033-82-5
M. Wt: 386.7 g/mol
InChI Key: WSSZZUWWCXSGKJ-WFDUKQKSSA-N
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Description

Cholestan-6-one is a fundamental steroidal ketone that serves as a versatile synthetic intermediate and scaffold in advanced chemical and pharmacological research. Its core structure is a pivotal building block for synthesizing diverse steroidal derivatives, such as hydrazones and spiro-heterocycles, which are investigated for their potential biological activities . Researchers utilize this compound to explore molecular interactions with proteins like Human Serum Albumin (HSA), providing critical insights into the compound's potential for drug transport and pharmacokinetics . The binding of such derivatives with HSA can be studied through fluorescence quenching and molecular docking, with thermodynamic parameters indicating a spontaneous and stable interaction . Furthermore, the cholestane skeleton is a prime candidate for structural modification using green chemistry approaches, including solid-state synthesis, which can minimize solvent waste and improve reaction efficiency . As a key intermediate in the development of novel therapeutic agents and a tool for probing protein-ligand interactions, this compound is an invaluable reagent for researchers in medicinal chemistry and chemical biology. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46O B14718734 Cholestan-6-one CAS No. 22033-82-5

Properties

CAS No.

22033-82-5

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-12-13-22-20-17-25(28)24-11-6-7-15-26(24,4)23(20)14-16-27(21,22)5/h18-24H,6-17H2,1-5H3/t19-,20+,21-,22+,23+,24?,26-,27-/m1/s1

InChI Key

WSSZZUWWCXSGKJ-WFDUKQKSSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4[C@@]3(CCCC4)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCCC4)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Cholestan 6 One

De Novo Synthesis of Cholestan-6-one

The creation of this compound from foundational cholestane (B1235564) structures primarily involves oxidation reactions. These methods are crucial for introducing the ketone functionality at the C-6 position of the steroid nucleus.

Oxidation Reactions of Cholestane Derivatives

The oxidation of cholestane derivatives is a common strategy for the synthesis of this compound. Various oxidizing agents can be employed to convert a hydroxyl group at the C-6 position into a ketone. For instance, the oxidation of cholestanol (B8816890) to cholestanone can be achieved using reagents like 3,4,5,6-tetramethyl-2-iodoxybenzoic acid (TetMe-IBX) researchgate.net. Another established method involves the partial dichromate oxidation of cholesterol, which can lead to the formation of related cholestenone derivatives that can be further converted to this compound acs.org.

Specific Precursors and Reaction Pathways in this compound Generation

Cholesterol is a common and readily available precursor for the synthesis of this compound and its derivatives acs.orgdocumentsdelivered.com. The synthetic pathway often involves initial modifications of the cholesterol molecule, such as protection of the 3β-hydroxyl group and saturation of the C-5 to C-6 double bond, followed by the introduction of the ketone at the C-6 position. For example, hydroboration of a cholestene derivative can be used to introduce a hydroxyl group at the C-6 position, which is then oxidized to the desired 6-oxo functional group documentsdelivered.com.

Another pathway involves the metabolism of cholesta-4,6-dien-3-one (B116434), which can be converted to 4-cholesten-3-one (B1668897) and subsequently to cholestanol, a direct precursor for this compound nih.gov. Furthermore, a one-step synthesis of 6-oxo-cholestan-3β,5α-diol has been reported through the oxidation of cholesterol with periodic acid (HIO4) nih.govosti.govresearchgate.net.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the exploration of structure-activity relationships and the development of new compounds with specific biological properties.

Synthesis of Hydroxy-Cholestan-6-one Analogues

Hydroxy-cholestan-6-one analogues can be prepared through various synthetic routes. For instance, 3α-Hydroxy-24-nor-5α-chol-22-en-6-one can be synthesized from 3α-hydroxy-24-nor-5β-chol-22-en-6-one through isomerization under acidic conditions mdpi.comnih.gov. Additionally, the direct C–H oxidation of dibromocholestane derivatives using a Ru(Bpga) catalyst can yield a mixture of mono- and dihydroxycholesterols, which can be further manipulated to produce hydroxy-cholestan-6-one analogues nih.gov.

A one-step synthesis of 6-oxo-cholestan-3β,5α-diol has been achieved by the oxidation of cholesterol with periodic acid nih.govosti.govresearchgate.net. This method provides a direct route to this dihydroxy derivative.

Synthesis of Halogenated this compound Derivatives (e.g., Bromo-, Iodo-, Chloro-substituted)

Halogenated derivatives of this compound have been synthesized for various chemical and biological studies.

Bromo-substituted derivatives : 6β-Bromo-4-cholesten-3-one can be synthesized through the dehydrohalogenation of 3β-acetoxy-6β-bromo-5-chloro-5α-cholestane rsc.org. Another approach involves the transformation of 5α,6β-dibromocholesterol into 6β-bromocholestenone using a combination of NaClO/NaBr/TEMPO followed by dehydrobromination researchgate.net.

Iodo-substituted derivatives : 5-Iodo-5α-cholestan-6-one and its 3β-acetoxy and 3β-chloro analogues can be synthesized by reacting the corresponding steroidal olefins with silver chromate-iodine and pyridine tandfonline.com.

Chloro-substituted derivatives : 3β-Chloro-5α-cholestane-6-one can be synthesized from cholesterol through a series of sequential steps . Additionally, 6-chloro-pregnane and androstane derivatives with a 6-oxo function have been prepared, indicating the feasibility of synthesizing 6-chloro-cholestan-6-one through similar methodologies google.com.

Halogen Precursor Key Reagents Product Reference
Bromo3β-acetoxy-6β-bromo-5-chloro-5α-cholestane-6β-Bromo-4-cholesten-3-one rsc.org
Bromo5α,6β-dibromocholesterolNaClO/NaBr/TEMPO, Et3N6β-bromocholestenone researchgate.net
IodoCholest-5-eneSilver chromate, iodine, pyridine5-iodo-5α-cholestan-6-one tandfonline.com
ChloroCholesterol(Not specified)3β-chloro-5α-cholestane-6-one

Synthesis of this compound Derivatives with Substituents at C-1, C-2, or C-3 Positions

A variety of this compound derivatives with substituents at the C-1, C-2, or C-3 positions have been synthesized from cholesterol documentsdelivered.com. The introduction of the 6-oxo functional group is typically achieved via hydroboration followed by oxidation documentsdelivered.com.

C-3 Substituted Derivatives : The native 3β-hydroxyl group of cholesterol is a convenient starting point for synthesizing 3β-substituted derivatives. Inversion of the configuration at C-3 can be achieved, for example, by treating a 3β-tosylate with tetra-n-butylammonium acetate to yield the 3α-isomer documentsdelivered.com.

C-2 Substituted Derivatives : The synthesis of 2β-isomers can be initiated from a 2-ene precursor through bromohydrination, followed by reduction and esterification. The corresponding 2α-isomers can then be obtained by inversion of the 2β-hydroxyl group, for instance, through a Birch reduction of the 2-oxo steroid documentsdelivered.com.

C-1 Substituted Derivatives : The synthesis of 1α-derivatives can be accomplished starting from known intermediates such as 6β-acetoxy-1α-hydroxy-5α-cholest-2-ene documentsdelivered.com.

A number of 5α-cholestan-6-one derivatives have also been prepared from hyodeoxycholic acid, demonstrating the versatility of starting materials for accessing these substituted analogues nih.gov.

Position Synthetic Strategy Key Intermediate/Reaction Reference
C-3 (α)Inversion of 3β-hydroxyl group3β-tosylate with tetra-n-butylammonium acetate documentsdelivered.com
C-2 (β)From 2-ene precursorBromohydrination, LiAlH4 reduction documentsdelivered.com
C-2 (α)Inversion of 2β-hydroxyl groupBirch reduction of 2-oxo steroid documentsdelivered.com
C-1 (α)From known hydroxy-cholestene6β-acetoxy-1α-hydroxy-5α-cholest-2-ene documentsdelivered.com

Synthesis of this compound Derivatives with Acetoxy and Benzyloxy Groups

The synthesis of this compound derivatives bearing acetoxy and benzyloxy groups is a key area of investigation for modifying the properties of the steroidal nucleus. A variety of 5α-cholestan-6-one derivatives with substituents such as acetyloxy and benzoyloxy at the C-1, C-2, or C-3 positions have been synthesized, often starting from cholesterol.

A common strategy involves the introduction of the 6-oxo functional group via hydroboration. For derivatives substituted at the C-3 position, the native 3β-hydroxyl group of cholesterol serves as a convenient starting point for introducing new functionalities. For instance, the well-characterized 3β-acetoxy-5α-cholestan-6-one is a frequently synthesized derivative. The synthesis can be achieved through the acetylation of the 3β-hydroxyl group of a suitable cholestane precursor, followed by oxidation to introduce the carbonyl at the C-6 position. The crystal and molecular structure of 3β-acetoxy-5α-cholestan-6-one has been determined by X-ray crystallography, confirming that the A, B, and C rings adopt chair conformations while the D ring assumes a half-chair conformation, with all rings being trans-fused.

The synthesis of 3α-isomers can be accomplished through an inversion of configuration, for example, by treating a 3β-tosylate with tetra-n-butylammonium acetate. Similarly, synthetic routes to 2α- and 2β-substituted isomers have also been developed, showcasing the versatility of synthetic approaches to access a wide range of stereochemically diverse this compound derivatives.

Derivative Starting Material Key Synthetic Steps Reference
3β-acetoxy-5α-cholestan-6-oneCholesterolAcetylation of 3β-OH, Introduction of 6-oxo group via hydroboration/oxidation
3α-acetoxy-5α-cholestan-6-one3β-hydroxy cholestane derivativeTosylation of 3β-OH, Inversion with acetate
2β-acetoxy-5α-cholestan-6-oneCholest-2-eneBromohydrination, LiAlH4 reduction, Esterification
1α-acetoxy-5α-cholestan-6-one6β-acetoxy-1α-hydroxy-5α-cholest-2-eneFurther synthetic modifications

Chemical Transformations and Derivatizations at the C-6 Position

The carbonyl group at the C-6 position of the cholestane skeleton is a focal point for a multitude of chemical transformations, enabling the synthesis of a diverse array of derivatives, including oximes, spirocyclic compounds, and fused heterocyclic systems.

Formation of this compound Oximes and Hydroximino Steroids

The reaction of this compound with hydroxylamine (B1172632) hydrochloride in a suitable solvent like pyridine leads to the formation of this compound oxime. These steroidal oximes are important intermediates for further transformations, most notably the Beckmann rearrangement. For example, (Z)-cholest-4-en-6-one oxime, prepared from cholest-5-en-3β-ol, undergoes a Beckmann rearrangement with thionyl chloride to yield the enamide-type lactam, 7-aza-B-homocholest-4-en-6-one. The formation of the oxime is a critical step, and the stereochemistry (E or Z) of the oxime can influence the outcome of subsequent reactions. Photochemical reactions of these oximes have also been studied, leading to different products, including the parent ketone and Z/E isomerization. The synthesis of 6-hydroxyiminosteroid derivatives has been pursued to create analogs of natural steroids.

Synthesis of Spiro Compounds from this compound (e.g., Spiro-triazolidine, Spiro-oxazolidine)

The C-6 carbonyl group of this compound serves as an anchor for the construction of spirocyclic heterocyclic systems. A straightforward method for synthesizing steroidal spiro-1,2,4-triazolidin-3-ones involves the reaction of the corresponding steroidal semicarbazone with hydrogen peroxide. This reaction proceeds selectively, yielding the spiro derivatives in good yields.

The general approach involves two steps:

Formation of Semicarbazone : Reaction of the parent ketone (e.g., 5α-cholestan-6-one) with semicarbazide hydrochloride.

Spirocyclization : Treatment of the isolated semicarbazone with hydrogen peroxide in a solvent like chloroform (B151607).

While direct synthesis of spiro-oxazolidines from this compound is less commonly detailed, general methodologies for their synthesis exist. Transition-metal-free [3+2] annulation reactions of azadienes with haloalcohols provide a regioselective route to highly functionalized spiro-oxazolidines, a strategy that could potentially be adapted for steroidal ketones. Another approach involves the use of aminoalcohols which, upon treatment with reagents like triphosgene, can form isocyanates that spontaneously cyclize to yield spiro-oxazolidin-2-ones (spirocarbamates). Multi-component reactions using ketones, amino acids, and isocyanides have also been developed to generate novel spiro-heterocyclic scaffolds.

Spiro Compound Type Precursor from this compound Key Reagent for Cyclization Reference
Spiro-1,2,4-triazolidin-3-oneThis compound semicarbazoneHydrogen Peroxide (H₂O₂)
Spiro-oxazolidineThis compound (hypothetical)Haloalcohols (via [3+2] annulation)

Cyclization Reactions and Formation of Fused Heterocycles (e.g., Thiadiazoles, Oxazoles)

The α-ketomethylene functionality present in the B-ring of this compound is a useful building block for constructing fused heterocyclic systems.

Thiadiazoles: A five-membered N,S-heterocycle can be fused at the C-6 and C-7 positions of the cholestane skeleton. The synthesis begins with the conversion of 5α-cholestane-6-one or its 3β-substituted analogues (e.g., 3β-acetoxy, 3β-chloro) into the corresponding semicarbazone by reacting with semicarbazide and sodium acetate. Subsequent treatment of the semicarbazone with thionyl chloride in dichloromethane at low temperatures affords the cyclized 5α-cholest-6-eno[6,7-d]-thiadiazole in good yields.

Oxazoles: Fused steroidal oxazoles can be prepared in a convenient one-pot synthesis. The reaction of cholestan-6-ones with urea and iodine yields 2'-amino-5α-cholest-6-eno[6,5-d]oxazole derivatives. This method provides a direct route to fuse an amino-oxazole ring to the steroid B-ring.

Fused Heterocycle Starting Steroid Key Reagents Product Reference
Thiadiazole5α-Cholestan-6-one1. Semicarbazide, NaOAc; 2. Thionyl chloride (SOCl₂)5α-cholest-6-eno[6,7-d]-thiadiazole
Oxazole (B20620)5α-Cholestan-6-oneUrea, Iodine (I₂)2'-amino-5α-cholest-6-eno[6,5-d]oxazole

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecular architectures from simple starting materials in a single step. Ketones, including steroidal ketones like this compound, can serve as one of the components in such reactions. A notable example is the design and synthesis of novel spiro-heterocycles through a three-component reaction utilizing various amino acids, ketones, and isocyanides. This approach allows for the generation of diverse scaffolds, such as spiro-2,6-dioxopiperazine and spiro-2,6-pyrazine, in a library-friendly manner. Another powerful MCR strategy is the organocatalytic cascade Michael–Michael-aldol reaction, which can produce complex spirooxindole derivatives and other spiro compounds in high yield and stereoselectivity. The application of such MCRs to this compound provides a powerful tool for generating novel and structurally complex steroidal derivatives.

Stereochemical Control and Regioselectivity in this compound Synthesis

The synthesis of this compound and its derivatives often requires precise control over stereochemistry and regiochemistry. The regioselectivity of certain reactions, such as the Baeyer-Villiger oxidation of 5α-cholestan-6-one derivatives, is significantly influenced by the nature and position of substituents on the steroid nucleus. The presence of various groups at the C-1, C-2, or C-3 positions, which are in a γ or δ relationship to the C-6 carbonyl, can direct the outcome of the oxidation, leading to different lactone products.

Stereochemical control is also paramount in the synthesis of substituted cholestan-6-ones. The inherent stereochemistry of cholesterol is often exploited to produce 3β-derivatives. However, accessing other stereoisomers requires specific chemical strategies. For example:

3α-Isomers : Synthesized via inversion of the 3β-configuration, often through a tosylate intermediate.

2β-Isomers : Can be derived from a cholest-2-ene precursor through reactions like bromohydrination followed by reduction and esterification.

2α-Isomers : Achieved by inversion of a 2β-hydroxyl group, for instance, through a Birch reduction of the corresponding 2-oxo steroid.

These examples highlight the sophisticated methods employed to achieve stereochemical and regiochemical control in the synthesis of this compound derivatives, enabling the preparation of a wide array of specific isomers for further study.

Mechanistic Organic Chemistry of Cholestan 6 One Reactions

Reaction Mechanism Elucidation via Experimental and Theoretical Approaches

The elucidation of reaction mechanisms for Cholestan-6-one and its derivatives is achieved through a combination of experimental techniques and theoretical calculations. Experimental methods, such as spectroscopy and chromatography, allow for the identification of products and intermediates. Theoretical approaches, including density functional theory (DFT), provide insights into the energetics of reaction pathways, the structures of transition states, and the stability of intermediates. For instance, computational quantum chemical studies have been performed on derivatives like 3β-acetoxy-5α-cholestan-6-one oxime using DFT at the B3LYP/6-31++G(d,p) level to analyze its structure and properties, which can be correlated with its reactivity. researchgate.net

Free radical reactions of this compound, typically initiated by UV light or radical initiators, offer pathways to functionalize the steroid skeleton. A key example is free-radical halogenation, which proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orglibretexts.org

Initiation: This step involves the homolytic cleavage of a halogen molecule (e.g., Br₂) to generate two halogen radicals (2 Br•). libretexts.org

Propagation: A bromine radical abstracts a hydrogen atom from the cholestane (B1235564) skeleton to form a this compound radical and HBr. This is followed by the reaction of the steroidal radical with a bromine molecule to yield a brominated this compound and a new bromine radical, which continues the chain reaction.

Termination: The reaction ceases when radicals combine with each other. libretexts.org

The regioselectivity of halogenation on the this compound backbone is influenced by the relative stability of the resulting carbon radicals. Tertiary radicals are more stable than secondary, which are more stable than primary radicals. Therefore, hydrogen abstraction is more likely to occur at positions that lead to a more stable radical intermediate.

While specific studies on the free-radical halogenation of this compound are not abundant, research on the bromination of the related 3β-acetoxy-5-hydroxy-5α-cholestan-6-one shows that bromination with bromine in acetic acid and chloroform (B151607) leads to the high-yield formation of the 7α-bromo derivative. researchgate.net This suggests a preference for substitution at the C-7 position, which is adjacent to the carbonyl group.

Theoretical studies on the reactions of ketones with radicals, such as the HȮ₂ radical, provide a framework for understanding the hydrogen atom abstraction process from different positions on the ketone. universityofgalway.ienih.gov These studies calculate the energy barriers for the formation of various radical intermediates, helping to predict the most likely sites of reaction.

Acid-catalyzed condensation reactions are fundamental in the derivatization of this compound, particularly for introducing new functional groups at the C-6 position. These reactions typically involve the formation of an enol or enolate intermediate, which then acts as a nucleophile.

A common example is the formation of an oxime from a ketone and hydroxylamine (B1172632). The mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Nucleophilic attack by the nitrogen atom of hydroxylamine on the carbonyl carbon is followed by proton transfer and subsequent dehydration to yield the oxime. nih.gov

The synthesis of steroidal pyridines from steroidal ketones provides another example of acid-catalyzed condensation. The proposed mechanism involves the formation of an imine intermediate from the reaction of the steroidal ketone with an amine, followed by a series of condensation and cyclization steps. nih.gov

The formation of enol intermediates is a key step in many acid-catalyzed reactions of ketones. msu.edu The rate of enolization can be influenced by the presence of acid catalysts. The mechanism for acid-catalyzed enolization involves the protonation of the carbonyl oxygen, followed by the removal of an α-proton by a base (such as the conjugate base of the acid catalyst or a solvent molecule). msu.edu

Role of Intermediates and Transition States in this compound Derivatization

The course of a chemical reaction is dictated by the energies of its intermediates and transition states. In the context of this compound derivatization, understanding these species is key to predicting product distributions and reaction rates.

In free-radical halogenation, the stability of the intermediate this compound radical determines the regioselectivity of the reaction. The transition state for hydrogen abstraction will have a lower energy if it leads to a more stable radical. For instance, a tertiary radical is more stable than a secondary or primary radical, and thus the transition state leading to its formation will be more favorable. wikipedia.org

The photochemical rearrangement of (Z)-cholest-4-en-6-one oxime to a lactam is proposed to proceed through an excited singlet oxaziridine (B8769555) intermediate. oup.com The stability and subsequent reactions of this intermediate determine the final product distribution.

Stereochemical Outcomes and Conformational Analysis of Reaction Products

The rigid steroidal framework of this compound imparts significant stereochemical control over its reactions. The approach of reagents is often dictated by steric hindrance, leading to the preferential formation of one stereoisomer over another.

The reduction of the C-6 carbonyl group is a classic example of a stereoselective reaction. Reduction of ketones with complex metal hydrides like sodium borohydride (B1222165) can lead to the formation of two epimeric alcohols, 6α-hydroxycholestane and 6β-hydroxycholestane. The stereochemical outcome is influenced by the direction of hydride attack on the carbonyl carbon. libretexts.orglibretexts.org Studies on the reduction of various saturated steroidal ketones have shown that the ratio of axial to equatorial alcohol products can be influenced by the choice of reducing agent and reaction conditions. For example, the use of cerium(III) chloride with sodium borohydride (Luche reduction) can alter the stereoselectivity compared to sodium borohydride alone. researchgate.netnih.gov

Conformational analysis of this compound derivatives is crucial for understanding their reactivity and biological activity. High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. scispace.comauremn.org.br For instance, in the conformational analysis of cholestane-6-oxime derivatives, 1H and 13C NMR spectroscopy, including two-dimensional techniques like COSY, can provide unambiguous assignments of proton and carbon signals. scispace.com This information, in turn, allows for the determination of the stereochemistry and preferred conformation of the molecule in solution. The configuration of the oxime group (E or Z) can be determined based on the chemical shifts of nearby protons and carbons. researchgate.netresearchgate.net

X-ray crystallography provides definitive information about the solid-state conformation of molecules. For example, the crystal structure of 3β-acetoxy-5α-cholestan-6-one oxime has been determined, confirming its molecular geometry. researchgate.net Such data is invaluable for validating theoretical calculations and understanding the intrinsic structural preferences of these molecules.

Theoretical Chemistry and Computational Studies of Cholestan 6 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Cholestan-6-one. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model its behavior with a high degree of accuracy.

Density Functional Theory (DFT) has proven to be a valuable tool for investigating the electronic structure and vibrational properties of this compound derivatives. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is commonly used in conjunction with basis sets like 6-31G* and 6-31++G(d,p). researchgate.netresearchgate.netresearchgate.netscience.gov

Studies on derivatives such as 3β-acetoxy-5α-cholestan-6-one oxime have utilized DFT to perform computational IR and UV analyses. researchgate.netresearchgate.net These calculations yield harmonic vibrational frequencies and optimized geometric parameters that show good agreement with experimental data. researchgate.netresearchgate.net For instance, the theoretical absorption wavelength for the n → π* transition in 3β-acetoxy-5α-cholestan-6-one oxime was calculated to be in close correspondence with the experimental value. researchgate.netresearchgate.net Furthermore, DFT calculations at the B3LYP/6-31G* level have been instrumental in describing the free radical reaction mechanism of steroidal semicarbazones, including those derived from this compound. researchgate.netnih.gov

Computational MethodBasis SetApplicationInvestigated Properties
DFT (B3LYP)6-31++G(d,p)Analysis of this compound oxime derivativeIR frequencies, UV absorption, Optimized geometry
DFT (B3LYP)6-31G*Mechanistic study of this compound semicarbazone reactionFree radical reaction pathway, Electronic structure

The Hartree-Fock (HF) method, particularly with the 6-31G* basis set, has been effectively applied to explore the reaction mechanisms and conformational landscapes of this compound derivatives. researchgate.netnih.gov In a notable study, the reaction of 5α-cholestan-6-one semicarbazone with hydrogen peroxide was investigated using the HF method. researchgate.netnih.gov These calculations helped to identify the lower energy conformations of the molecule and to elucidate a free radical mechanism. researchgate.netnih.gov The study involved the calculation of key physicochemical properties such as total energy, hardness, and dipole moment to understand the characteristics of the reactants and intermediates involved in the reaction pathway. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Theory in Mechanistic Interpretations

Frontier Molecular Orbital (FMO) theory is crucial for interpreting chemical reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide significant insights into the reactive sites of a molecule. For derivatives of this compound, FMO analysis has been used to rationalize and support proposed reaction mechanisms. researchgate.netnih.govnih.gov

In the study of the reaction between 5α-cholestan-6-one semicarbazone and hydrogen peroxide, FMO theory was central to explaining the free radical mechanism. researchgate.netnih.gov The localization of the HOMO and LUMO, along with the atomic orbital contributions to these frontier orbitals, was analyzed to support the proposed pathway. researchgate.netnih.govnih.gov This approach helps in understanding the flow of electrons during the reaction, identifying which atoms are most likely to act as nucleophiles or electrophiles. nih.gov

Computational Prediction of Molecular Parameters (e.g., Dipole Moments, Hardness, Electrostatic Potential)

Theoretical calculations allow for the prediction of a wide range of molecular parameters that govern the physical properties and reactivity of this compound. Using both DFT and Hartree-Fock methods, properties such as total energy, dipole moment, chemical hardness, and atomic charges have been computed for this compound derivatives. researchgate.netnih.govnih.gov

Molecular Modeling and Dynamics Simulations for this compound and its Complexes

Molecular modeling and molecular dynamics (MD) simulations are powerful techniques for studying the behavior of molecules over time, particularly their interactions with biological macromolecules. nih.govacs.org MD simulations have been performed on 2β,3α-dihydroxy-5α-cholestan-6-one and its disulfated analogue to investigate their binding and mechanism of action with the enzyme acetylcholinesterase (AChE), a target in Alzheimer's disease research. nih.govacs.orgresearchgate.net

These simulations, often carried out with software packages like AMBER, start from initial poses obtained from molecular docking. nih.govacs.org They provide a dynamic picture of the protein-ligand complex, revealing key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the binding. nih.govacs.org For example, simulations showed how the carbonyl group at C-6 of a this compound derivative could interact with amino acid residues within the enzyme's active site via water-mediated hydrogen bonds. nih.govacs.org Similar MD simulation techniques have been applied to study the interaction of castasterone, a related this compound derivative, with the plant steroid receptor BRI1. plos.org

Theoretical Assessment of Reaction Pathways and Energy Barriers

A significant application of computational chemistry is the theoretical assessment of reaction pathways and the calculation of associated energy barriers. This allows for the validation of proposed mechanisms and the prediction of reaction feasibility. For this compound derivatives, theoretical studies have successfully mapped out reaction coordinates.

The reaction of 5α-cholestan-6-one semicarbazone was shown through computational studies to proceed via a pathway involving two distinct radical intermediates. researchgate.netnih.govnih.gov The stability of these intermediates and the transition states connecting them was confirmed by vibrational frequency analysis, which ensures they correspond to energy minima on the potential energy surface. researchgate.netnih.gov In a different context, MD simulations were used to calculate the energy barriers for the escape of a ligand from the active site of acetylcholinesterase when complexed with a this compound derivative. nih.govacs.org These calculations provide quantitative insights into how the binding of the steroid affects the enzyme's function. nih.govacs.org

SystemPathwayEnergy Barrier (AChE-Active Inhibitor Complex)Energy Barrier (AChE-Inactive Analogue Complex)
Acetylcholinesterase-Thiocholine (TMA)PAS (Peripheral Anionic Site)5 kcal/mol2 kcal/mol
Acetylcholinesterase-Thiocholine (TMA)SD (Side Door)5 kcal/mol1.4 kcal/mol
Acetylcholinesterase-Thiocholine (TMA)BD (Back Door)1.5 kcal/mol0.8 kcal/mol

Data derived from studies on 2β, 3α-dihydroxy-5α-cholestan-6-one disulfate (active) and its desulfated analogue, 2β, 3α-dihydroxy-5α-cholestan-6-one (inactive). nih.govacs.org

Biological Activities and Biochemical Roles of Cholestan 6 One and Its Derivatives

Modulation of Cellular Signaling Pathways and Metabolic Processes by Cholestan-6-one Analogues

This compound and its synthetic derivatives are subjects of research for their potential to modulate various biological activities, including cellular signaling and metabolic processes. ontosight.aiontosight.ai Thiocholesterols, which are cholesterol derivatives containing sulfur, have been investigated for their effects on cellular membranes and lipid metabolism. ontosight.ai Certain thiocholesterols can influence the activity of enzymes involved in the biosynthesis of cholesterol and interact with signaling pathways pertinent to cardiovascular health. ontosight.ai

The introduction of different functional groups to the cholestane (B1235564) skeleton can significantly alter the biological activity of these molecules. mdpi.com For instance, the oncometabolite 6-oxo-cholestan-3β,5α-diol (OCDO), derived from cholesterol metabolism, has been found to drive breast cancer progression by acting through the glucocorticoid receptor. pnas.org This highlights how derivatives of the cholestane structure can interact with specific cellular receptors to modulate signaling pathways that influence cell proliferation. pnas.org

Furthermore, the metabolism of cholesterol precursors is an area of active investigation. Cholesta-4,6-dien-3-one (B116434), for example, can be metabolized into 4-cholesten-3-one (B1668897) and cholestanol (B8816890) in tissues such as the liver, adrenals, and brain, indicating tissue-specific metabolic pathways for cholestane-related compounds. nih.gov Research into the binding affinities of cholestane derivatives with transport proteins like human serum albumin (HSA) provides insights into the molecular mechanisms that govern their metabolism and biological activity. mdpi.com

Role in Cholesterol Metabolism and Lipid Homeostasis Research

This compound derivatives are utilized in research to understand the intricate processes of cholesterol metabolism and lipid homeostasis. ontosight.ai Cholesterol itself is a vital component of cell membranes and the precursor for synthesizing hormones and bile acids. mdpi.com The body's cholesterol levels are maintained through a balance of dietary intake, synthesis, absorption, and excretion. aging-us.com

Studies on related compounds provide insight into how cholestane structures can influence these processes. For example, 4-cholesten-3-one, a cholesterol derivative, has been shown to decrease the viability of breast cancer cells by reducing lipogenesis and enhancing cholesterol transporters dependent on Liver X Receptor (LXR). nih.gov It was observed to downregulate the expression of HMG-CoA reductase (HMGCR), a key enzyme in cholesterol synthesis, and affect the expression of ABC transporters like ABCA1 and ABCG1, which are crucial for cholesterol efflux. nih.gov

Research into cerebrotendinous xanthomatosis (CTX), a lipid storage disease characterized by the accumulation of cholestanol and cholesterol, has explored the metabolic pathways of cholestane precursors. nih.gov Cholesta-4,6-dien-3-one is an intermediate in a pathway contributing to cholestanol accumulation and is found at increased levels in the serum of CTX patients. nih.gov The metabolism of this compound to cholestanol in various tissues underscores the complex, organ-specific nature of cholesterol and lipid homeostasis. nih.gov The study of such derivatives helps to elucidate the mechanisms of lipid-related diseases and identify potential therapeutic targets. ontosight.aipatient.info

Investigating Inhibitory Activities

Derivatives of this compound and related oxysterols have demonstrated notable anti-cancer activity in various research models. ontosight.aiascopubs.org Oxysterols, which are oxygenated derivatives of cholesterol, can influence critical cellular processes like apoptosis and necrosis and have shown antitumor effects in experimental settings. ascopubs.orgresearchgate.net

One such derivative, cholestane-3β, 5α, 6β-triol, exhibits anti-cancer activity against human prostate cancer cells. nih.govresearchgate.net It dose-dependently suppressed the proliferation of LNCaP, DU-145, and PC-3 prostate cancer cell lines and reduced their ability to form colonies. nih.gov Mechanistic studies revealed that this compound induced G1 cell cycle arrest and apoptosis. nih.govresearchgate.net It was found to reduce the expression of key proteins in the Akt signaling pathway, such as Akt1 and PDK1, and decrease levels of c-Myc and Skp2, while causing an accumulation of the cell cycle inhibitor p27Kip1. nih.gov

Another derivative, 16β-hydroxy-5α-cholestane-3,6-dione, isolated from the red alga Jania rubens, showed cytotoxic activity against KB cells with an ID50 of 0.5 μg/ml. researchgate.net Furthermore, the oncometabolite 6-oxo-cholestan-3β,5α-diol (OCDO) has been identified in human breast cancers. pnas.org This compound is produced from cholesterol-5,6-epoxides via the enzymes cholesterol epoxide hydrolase (ChEH) and 11β-hydroxysteroid-dehydrogenase-type-2 (11βHSD2). pnas.orgnih.gov Inhibition of this pathway was shown to reduce tumor growth, suggesting its importance in breast cancer progression. pnas.org

The table below summarizes the observed anti-cancer activities of selected this compound derivatives and related compounds.

Compound/DerivativeCancer Model/Cell LineObserved Effects
Cholestane-3β, 5α, 6β-triol Human prostate cancer cells (LNCaP, DU-145, PC-3)Suppressed proliferation, reduced colony formation, induced G1 cell cycle arrest and apoptosis, reduced expression of Akt1, c-Myc, and Skp2. nih.govresearchgate.net
24-ethyl-cholestane- 3β,5α,6α-triol Human cancer xenografts (including lung, breast, pancreatic, ovarian, uterine, glioblastoma)Demonstrated anti-tumor activity in a panel of tumor cell lines. ascopubs.orgresearchgate.net
16β-hydroxy-5α-cholestane-3,6-dione KB cells (human oral cancer cell line)Exhibited cytotoxic activity with an ID50 of 0.5 μg/ml. researchgate.net
6-oxo-cholestan-3β,5α-diol (OCDO) Human breast cancer cells (MCF7)Promotes tumor progression; its formation is linked to increased cancer cell proliferation. pnas.org
4-cholesten-3-one Breast cancer cells (MCF-7, MDA-MB-231)Decreased cell viability, downregulated cholesterol synthesis. nih.gov

Certain this compound derivatives have been synthesized and evaluated for their potential as antimicrobial agents. ontosight.ai Research has focused on creating new molecular structures to combat the rapid development of antimicrobial drug resistance. researchgate.net

In one study, 2'-amino-5alpha-cholest-6-eno[6,5-d]oxazole derivatives were synthesized from cholestan-6-ones. researchgate.netnih.gov These compounds were tested for their antibacterial activity against three Gram-positive and three Gram-negative bacterial strains and for their antifungal activity against five fungal strains. nih.gov The synthesized oxazole (B20620) derivatives showed inhibitory action against both types of bacteria and all tested fungi, indicating broad-spectrum antimicrobial potential. researchgate.netnih.gov

Phytochemical investigations of plants have also yielded cholestane glycosides with antifungal properties. nih.gov A cholestane glycoside named persicoside (B588166) E, isolated from Persian leek seeds, was evaluated for its activity against several fungal pathogens, including Penicillium italicum, Aspergillus niger, Trichoderma harzianum, and Botrytis cinerea. nih.gov While related spirostane glycosides from the same source showed higher activity, the study highlights that cholestane derivatives are among the natural products being explored for antifungal applications. nih.gov The modification of the steroid nucleus is a key strategy in developing compounds with potential antimicrobial effects. ontosight.ai

The table below summarizes the antimicrobial activities of selected this compound derivatives.

Compound/DerivativeTarget OrganismsType of Activity
2'-amino-5alpha-cholest-6-eno[6,5-d]oxazole derivatives Gram-positive bacteria, Gram-negative bacteria, 5 strains of fungiAntibacterial and Antifungal. researchgate.netnih.gov
Persicoside E (cholestane glycoside) Penicillium italicum, Aspergillus niger, Trichoderma harzianum, Botrytis cinereaAntifungal. nih.gov

This compound derivatives and related steroidal compounds have been investigated for their anti-inflammatory properties in various experimental models. ontosight.aimdpi.com Inflammation is a key process in many diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. mdpi.com

One study focused on 5α,8α-epidioxycholest-6-en-3β-ol, a steroidal endoperoxide, which demonstrated the capacity to decrease cellular nitric oxide (NO) levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov This effect was achieved by downregulating the gene for inducible nitric oxide synthase (iNOS). nih.gov The compound also inhibited the LPS-induced expression of other key pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) at both the mRNA and protein levels. nih.gov

The mechanism of action for many anti-inflammatory compounds involves the inhibition of signaling pathways like the nuclear factor kappa B (NF-κB) pathway, which regulates the expression of numerous pro-inflammatory genes. nih.govnih.gov For instance, Canthin-6-one alkaloids, while structurally different, demonstrate anti-inflammatory effects by inhibiting iNOS and COX-2 expression and suppressing the NF-κB pathway in LPS-stimulated macrophages. nih.gov The study of various compounds, including steroidal derivatives, helps to identify key structural features required for anti-inflammatory activity. nih.gov

Neuroinflammation, mediated primarily by glial cells like microglia, plays a crucial role in the progression of several neurodegenerative diseases. nih.gov Consequently, the inhibition of microglial activation is a promising therapeutic strategy to lessen neuronal damage under inflammatory conditions. nih.govnih.gov

A series of 5α-cholestan-6-one derivatives were synthesized and evaluated for their anti-neuroinflammatory effects in LPS-stimulated BV-2 microglia cells. nih.gov Several of these analogues exhibited potent inhibitory activities on the production of nitric oxide (NO), a key inflammatory mediator released by activated microglia. nih.gov

One particularly effective compound from this series not only inhibited NO production but also significantly suppressed the expression of pro-inflammatory cytokines and enzymes, including TNF-α, interleukin-1β (IL-1β), and cyclooxygenase-2 (COX-2), as well as inducible nitric oxide synthase (iNOS). nih.gov This demonstrates a broad-spectrum anti-inflammatory effect within the central nervous system's immune cells. Furthermore, this lead compound was shown to markedly reduce the infarction volume in a focal ischemic mouse model, suggesting its potential neuroprotective effects in vivo. nih.gov The activation of microglia is understood to precede neuronal cell loss in some disease models, making early inhibition of this process a critical therapeutic goal. nih.gov

5α-Cholestan-6-one Derivatives: Anti-Neuroinflammatory Activity
Activity in LPS-Stimulated BV-2 Microglia
Potent inhibition of Nitric Oxide (NO) production. nih.gov
Significant suppression of TNF-α expression. nih.gov
Significant suppression of Interleukin-1β (IL-1β) expression. nih.gov
Significant suppression of Cyclooxygenase-2 (COX-2) expression. nih.gov
Significant suppression of inducible Nitric Oxide Synthase (iNOS) expression. nih.gov
In Vivo Activity
Marked reduction of infarction volume in a focal ischemic mouse model. nih.gov

Acetylcholinesterase Inhibitory Activity and Molecular Mechanisms

Certain derivatives of this compound have demonstrated notable inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Research into steroidal analogs has led to the synthesis and evaluation of various this compound derivatives for their potential as AChE inhibitors.

A significant example is disodium (B8443419) 2β,3α-dihydroxy-5α-cholestan-6-one disulfate, which has been synthesized from cholesterol. nih.gov This compound has shown potent activity against AChE, with a reported IC50 value of 14.59 μM. nih.govresearchgate.net In comparison, its corresponding diol, 2β,3α-dihydroxy-5α-cholestan-6-one, showed no inhibitory activity (IC50 > 500 μM), highlighting the critical role of the sulfate (B86663) groups in its inhibitory function. nih.gov

The molecular mechanism of inhibition for disodium 2β,3α-dihydroxy-5α-cholestan-6-one disulfate has been investigated, revealing that it acts as a peripheral anionic site (PAS)-binding AChE inhibitor. researchgate.net This suggests that the molecule does not bind directly to the catalytic active site but rather to an allosteric site, thereby influencing the enzyme's conformation and activity. This uncompetitive inhibition mechanism is a key area of study for the development of new and more specific AChE inhibitors. researchgate.net

Compound NameAChE Inhibitory Activity (IC50)Reference
Disodium 2β,3α-dihydroxy-5α-cholestan-6-one disulfate14.59 μM nih.govresearchgate.net
Disodium 2β,3α-dihydroxy-5α-cholestane disulfate59.65 μM nih.gov
2β,3α-dihydroxy-5α-cholestan-6-one>500 μM nih.gov
2β,3α-dihydroxy-5α-cholestane>500 μM nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activities of this compound derivatives are significantly influenced by their structural features. nih.govnih.gov Structure-activity relationship (SAR) studies help to elucidate how modifications to the cholestane skeleton, such as the position and stereochemistry of substituents and the nature of functional groups, impact their biological effects.

Impact of Substituent Position and Stereochemistry on Biological Observations

For instance, the activity of sulfated derivatives of 2β,3α-dihydroxy-5α-cholestan-6-one as acetylcholinesterase inhibitors is dependent on the location and configuration of the sulfate groups on rings A and B. researchgate.net The defined stereochemistry (e.g., 3-beta, 5-alpha) results in a specific three-dimensional structure that is critical for its interaction with biological molecules. mdpi.comontosight.ai The rigid, four-ring structure of the cholestane skeleton provides a scaffold upon which the introduction of various substituents at specific positions can modulate biological activity. mdpi.com

Influence of Functional Groups on Biological Responses

The introduction of different functional groups to the this compound molecule can dramatically alter its biological properties. ontosight.ai These modifications can affect the compound's solubility, reactivity, and how it interacts with biological systems. ontosight.ai

For example, the addition of sulfate groups to 2β,3α-dihydroxy-5α-cholestan-6-one was shown to be essential for its acetylcholinesterase inhibitory activity, as the non-sulfated diol was inactive. nih.gov Other modifications include the introduction of halogen atoms or the formation of more complex heterocyclic rings.

Halogens: The introduction of bromine, chlorine, or iodine at the 3rd position can influence the compound's reactivity and potential biological effects. ontosight.aiontosight.aiontosight.ai

Oxazoles: The synthesis of 2'-amino-5α-cholest-6-eno[6,5-d]oxazole derivatives from cholestan-6-ones has yielded compounds with significant antibacterial and antifungal activities. nih.gov

Mercaptoles: The formation of a cyclic 1,2-ethanediyl mercaptole group is another modification that can impact the biological profile of this compound derivatives. ontosight.aiontosight.aiontosight.ai

Participation in Biosynthetic Pathways of Other Steroids

This compound and its derivatives can serve as intermediates in the complex biosynthetic pathways of other biologically important steroids in both plants and insects.

Intermediates in Brassinosteroid Biosynthesis Pathways

Brassinosteroids (BRs) are a class of plant steroid hormones that regulate a wide range of developmental processes. nih.gov The biosynthesis of C27-BRs originates from cholesterol. nih.govresearchgate.net While the direct involvement of this compound is not explicitly detailed in all generalized pathways, the conversion of cholesterol to cholestanol is a key early step. nih.gov The subsequent C-6 oxidation is a critical reaction in the later stages of the main brassinosteroid biosynthetic pathways, catalyzed by C-6 oxidases like CYP85A. nih.gov This suggests that 6-oxo cholestane derivatives are integral intermediates in the formation of active brassinosteroids like brassinolide, which possess a 5α-cholestane skeleton. nih.gov

Involvement in Ecdysteroid Biosynthesis

Ecdysteroids are steroid hormones that control molting and metamorphosis in insects and other arthropods. researchgate.net Research has identified 3β-hydroxy-5β-cholestan-6-one as a key intermediate in the biosynthesis of 20-hydroxyecdysone, a major ecdysteroid, in the hairy roots of the plant Ajuga reptans var. atropurpurea. nih.gov

Studies using isotopically labeled cholesterol demonstrated its conversion to 3β-hydroxy-5β-cholestan-6-one. nih.gov This finding strongly suggests that this 5β-ketone is an early intermediate, formed immediately after cholesterol in the ecdysteroid biosynthetic pathway in this plant species. nih.gov In insects, the biosynthesis of ecdysone (B1671078) also starts from dietary cholesterol and involves a series of enzymatic steps, many of which are catalyzed by cytochrome P450 enzymes known as the "Halloween genes". researchgate.netnih.gov The formation of a 6-keto-7-ene structure is a central part of this pathway, indicating that this compound derivatives are crucial for the synthesis of these vital developmental hormones.

Relationship to Cholestanol Accumulation Pathways

The accumulation of cholestanol is a primary pathological hallmark of Cerebrotendinous Xanthomatosis (CTX), a rare autosomal recessive lipid storage disorder. nih.govrarediseases.org This condition arises from mutations in the CYP27A1 gene, which codes for the mitochondrial enzyme sterol 27-hydroxylase. rarediseases.orgwikipedia.org A deficiency in this enzyme disrupts the normal bile acid synthesis pathway, specifically hindering the conversion of cholesterol into the bile acid chenodeoxycholic acid. rarediseases.orgwikipedia.org

The enzymatic block leads to a significant upstream accumulation of the intermediate 7α-hydroxy-4-cholesten-3-one. wikipedia.orgfrontiersin.org This excess precursor is then shunted into an alternative metabolic route, leading to the overproduction and subsequent deposition of cholestanol and bile alcohols in various tissues, including the brain, tendons, and lenses of the eyes. nih.govwikipedia.org

The pathway from the excess precursor to cholestanol involves several key steps. Research has shown that 7α-hydroxy-4-cholesten-3-one is a physiological precursor to cholestanol. nih.gov Following its formation, it can be converted into intermediates such as cholesta-4,6-dien-3-one and 4-cholesten-3-one. nih.gov These compounds are then further metabolized to form cholestanol. This alternative pathway, which may account for less than 30% of cholestanol synthesis under normal conditions, becomes significantly accelerated in CTX patients, contributing directly to the accumulation of cholestanol. nih.gov The table below outlines the key molecules in this pathological accumulation pathway.

Role in PathwayCompound Name
Initial SubstrateCholesterol
Accumulated Precursor7α-hydroxy-4-cholesten-3-one
Pathway IntermediateCholesta-4,6-dien-3-one
Pathway Intermediate4-cholesten-3-one
Accumulated ProductCholestanol

This table details the sequence of key intermediates in the pathological pathway leading to cholestanol accumulation in Cerebrotendinous Xanthomatosis.

While this compound is not identified as a primary intermediate in the main cholestanol accumulation pathway associated with CTX, its structure as a saturated steroid ketone is fundamentally related to the intermediates involved. The metabolism of various cholestanone isomers is central to sterol biochemistry, and understanding these pathways is crucial for elucidating the mechanisms of lipid storage diseases.

Molecular Interactions with Biological Macromolecules (e.g., Human Serum Albumin)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and serves as a primary transporter for a wide variety of endogenous and exogenous substances, including steroids. nih.govnih.gov The binding of cholestane derivatives to HSA is a critical factor influencing their distribution, bioavailability, and metabolism. mdpi.com Researchers have investigated the interactions between HSA and various cholestane derivatives to understand the forces and thermodynamics governing these associations.

Studies utilizing fluorescence spectroscopy and molecular docking have provided detailed insights into these interactions. For instance, the binding of the derivative 3β,6β-diacetoxy-5α-cholestan-5-ol to HSA was found to be a spontaneous, enthalpy-driven process. nih.govmdpi.com Fluorescence quenching experiments revealed a static quenching mechanism, indicating the formation of a stable ground-state complex between the steroid and the protein. mdpi.com

Thermodynamic analysis of these interactions helps to identify the primary forces involved. A negative enthalpy change (ΔH°) coupled with a negative entropy change (ΔS°) suggests that van der Waals forces and hydrogen bonding are the major contributors to the binding process. nih.govscienceopen.com The binding affinity, represented by the binding constant (Kₐ), indicates the strength of the interaction. Cholestane derivatives have been shown to bind to HSA with high affinity, typically at a single primary binding site. mdpi.com Molecular docking studies further elucidate these interactions by identifying the specific amino acid residues within HSA's binding pockets (such as Sudlow's sites I, II, and III) that participate in forming non-bonding interactions with the steroid molecule. mdpi.com

The table below summarizes key binding parameters from studies on cholestane derivatives with Human Serum Albumin.

CompoundBinding Constant (Kₐ) (M⁻¹)Gibbs Free Energy (ΔG°) (kcal/mol)Enthalpy Change (ΔH°) (kcal/mol)Entropy Change (ΔS°) (cal/mol·K)Primary Driving Forces
3β,6β-diacetoxy-5α-cholestan-5-ol3.18 x 10⁴-9.86-14.73-16.34Hydrogen Bonds & van der Waals forces
Cholesterol1.15 x 10⁴-5.45-10.59-17.22Hydrogen Bonds & van der Waals forces

This interactive data table presents thermodynamic and binding parameters for the interaction of specific cholestane derivatives with Human Serum Albumin (HSA), as determined by fluorescence spectroscopy and related techniques at approximately 298K (25°C). The data illustrates a spontaneous and enthalpically favorable binding process. nih.govmdpi.com

Future Directions and Emerging Research Avenues in Cholestan 6 One Chemistry

Development of Novel Synthetic Strategies for Complex Cholestan-6-one Derivatives

The synthesis of complex this compound derivatives is fundamental to exploring their structure-activity relationships and therapeutic potential. ontosight.ai While traditional multi-step reactions involving bromination, oxidation, and the formation of moieties like cyclic mercaptoles have been foundational, the future lies in creating more efficient, selective, and environmentally benign strategies. ontosight.aiontosight.ai

A significant emerging trend is the use of non-conventional energy sources to drive reactions. Microwave irradiation (MWI), for instance, has been investigated as a method to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. mdpi.com This approach has been successfully used in the synthesis of derivatives like 3β,6β-diacetoxy-5α-cholestan-5-ol and represents a valuable tool for future synthetic endeavors. mdpi.com

Future synthetic work will likely focus on:

Catalytic Systems: Employing novel catalysts, such as nanoparticles, to improve reaction efficiency and selectivity, as demonstrated in the formation of pyridyl-cholestane derivatives from this compound. nih.gov

Stereoselective Synthesis: Developing methods that provide precise control over the three-dimensional arrangement of atoms, which is crucial for biological activity. ontosight.ai

Combinatorial Chemistry: Generating large libraries of diverse this compound derivatives to accelerate the discovery of new bioactive compounds.

Green Chemistry: Integrating principles of sustainability, such as using less hazardous solvents and reagents and improving atom economy. The use of solid-state synthesis, which can simplify reaction workups, is one such approach. mdpi.com

These advanced synthetic methods will be instrumental in producing a wider array of complex this compound derivatives, including those with heteroatoms (nitrogen, oxygen, sulfur) incorporated into the steroid skeleton, which can significantly alter biological activity. mdpi.comontosight.ainih.gov

Synthetic StrategyDescriptionExample Application/DerivativePotential Advantage
Multi-step Classical SynthesisSequential reactions including oxidation, bromination, and functional group interconversion. ontosight.aiThis compound, 3-bromo-, cyclic 1,2-ethanediyl mercaptole. ontosight.aiWell-established and versatile for creating a base structure.
Microwave-Assisted SynthesisUtilizing microwave irradiation to accelerate chemical reactions. mdpi.com3β,6β-diacetoxy-5α-cholestan-5-ol. mdpi.comReduced reaction times, higher yields, and improved efficiency. mdpi.com
Nanoparticle CatalysisUsing catalysts like magnesium oxide (MgO) nanoparticles to facilitate complex reactions. nih.govPyridyl-cholestane derivatives. nih.govHigh efficiency and potential for heterogeneous catalysis, simplifying catalyst removal. nih.gov
Oxidative SynthesisOne-step oxidation of cholesterol precursors to yield hydroxylated and keto-derivatives. nih.gov6-oxo-cholestan-3β,5α-diol. nih.govDirect and potentially rapid access to oxidized derivatives. nih.gov

Advanced Computational Approaches for Predicting Biological Activities and Reaction Mechanisms

Computational chemistry has become an indispensable tool in modern drug discovery and mechanistic studies, offering insights that are often difficult to obtain through experimentation alone. researchgate.netnih.gov For this compound, these methods are crucial for predicting biological activity, understanding reaction pathways, and designing new derivatives with desired properties.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It has been successfully applied to study the reaction mechanism for the formation of pyridyl-cholestane from this compound, providing a detailed, stepwise view of the process. nih.gov DFT calculations can elucidate the stability of intermediates and transition states, determine activation energy barriers, and calculate physicochemical parameters like Gibbs free energy, helping to identify the rate-determining steps of a reaction. nih.gov This approach can rationalize why certain reactions proceed via a stepwise mechanism while others may be concerted. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are another key computational tool. bio-hpc.eu QSAR studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.netelsevierpure.com By developing robust QSAR models for this compound derivatives, researchers can predict the bioactivity of newly designed compounds before they are synthesized, saving significant time and resources. bio-hpc.eu

Molecular docking simulates the interaction between a small molecule (ligand), such as a this compound derivative, and a biological target, typically a protein. mdpi.com This technique has been used to study the binding affinity of cholestane (B1235564) derivatives with proteins like Human Serum Albumin (HSA). mdpi.com Such studies provide valuable information on binding modes and the key amino acid residues involved in the interaction, guiding the design of molecules with improved binding and potential therapeutic effects. mdpi.com

Computational MethodApplication in this compound ResearchKey Insights Provided
Density Functional Theory (DFT)Elucidating reaction mechanisms for the synthesis of derivatives. nih.govmdpi.comStepwise vs. concerted pathways, transition state energies, intermediate stability, thermodynamic favorability. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Predicting the biological activity of novel this compound derivatives. researchgate.netbio-hpc.euCorrelation between molecular structure and biological effects (e.g., anticancer, antimicrobial). researchgate.net
Molecular DockingInvestigating the binding of derivatives to biological targets (e.g., proteins, receptors). mdpi.comBinding affinity, interaction modes, identification of key amino acid residues, spontaneity of binding. mdpi.com
Molecular Dynamics (MD) SimulationSimulating the dynamic behavior of a derivative-protein complex over time.Stability of the binding pose, conformational changes upon binding, calculation of binding free energies.

Exploration of New Biochemical Pathways and Cellular Targets

Cholestane derivatives, as a class of steroids, are known to exert a wide range of biological effects, often by interacting with specific cellular targets and modulating biochemical pathways. mdpi.com A primary avenue of future research is to identify novel targets and pathways for this compound and its derivatives, moving beyond currently understood mechanisms.

Steroidal compounds can interact with steroid hormone receptors, which gives them the potential to influence a variety of physiological processes, including metabolism, development, and immune responses. ontosight.aiontosight.ai Research has also explored their potential as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.aimdpi.comnih.govontosight.ai The specific biological activity is highly dependent on the compound's three-dimensional structure and the nature of its functional groups. ontosight.ai

An important area of investigation is the link between cholesterol metabolism and disease, particularly cancer. nih.gov For example, the metabolic pathway involving cholesterol-5,6-epoxides can lead to either the tumor suppressor dendrogenin A or the carcinogenic cholestane-3β,5α,6β-triol in tumor cells. nih.gov Understanding how this compound or its metabolites fit into these or similar pathways could reveal new strategies for cancer therapy. A novel biosynthetic pathway for cholestanol (B8816890), a related compound, has been identified that involves 7α-hydroxylated intermediates, highlighting that our understanding of sterol metabolism is still evolving. researchgate.net

Future research will likely focus on:

Target Identification: Using techniques like affinity chromatography and proteomics to pull down and identify specific protein targets that bind to this compound derivatives.

Pathway Analysis: Employing cellular and molecular biology techniques to map the signaling cascades and metabolic pathways that are modulated by these compounds upon target engagement.

Disease Models: Testing the efficacy of novel derivatives in relevant in vitro and in vivo models of diseases such as cancer, infectious diseases, and metabolic disorders to validate new therapeutic targets. ontosight.airesearchgate.net

Potential Cellular Target/PathwayAssociated Biological ProcessTherapeutic Relevance
Steroid Hormone ReceptorsGene transcription, metabolism, immune response, development. ontosight.aiontosight.aiHormone-dependent cancers, inflammatory diseases.
Enzymes in Sterol MetabolismBiosynthesis and catabolism of cholesterol and related sterols. nih.govnih.govCancer, metabolic disorders, cardiovascular disease. nih.govontosight.ai
Microbial Membranes/EnzymesIntegrity and function of bacterial or fungal cells. ontosight.aiInfectious diseases (as antimicrobial or antifungal agents). ontosight.ai
Apoptosis-Regulating ProteinsProgrammed cell death. ontosight.aiCancer therapy (inducing apoptosis in tumor cells). ontosight.ai

Integration of Omics Technologies in this compound Metabolism Research

"Omics" technologies provide a global, systems-level view of biological molecules, offering a powerful approach to understanding the complex effects of compounds like this compound. Integrating lipidomics, proteomics, and metabolomics will be crucial for obtaining a holistic picture of how this compound is metabolized and how it perturbs cellular systems.

Lipidomics , the large-scale study of lipids, is particularly relevant. nih.gov As a derivative of cholesterol, this compound is part of the broader lipidome. nih.gov Lipidomics studies, typically employing mass spectrometry (MS) coupled with liquid chromatography (LC), can be used to track the metabolic fate of this compound in biological systems. nih.govyoutube.com This can help identify its metabolites and the enzymes involved in its conversion, providing a complete map of its metabolic pathway. However, lipidomics faces challenges due to the vast chemical diversity and wide concentration range of lipids, making sample extraction a critical and complex step. nih.govyoutube.com

Proteomics , the study of all proteins, can identify changes in protein expression levels following treatment with a this compound derivative. This can help pinpoint the cellular machinery that responds to the compound, including its direct targets and downstream effectors.

By integrating data from these different omics platforms, researchers can build comprehensive models of the biological effects of this compound. This systems-biology approach can reveal novel mechanisms of action, identify biomarkers of efficacy or toxicity, and ultimately guide the development of more effective and targeted therapies. researchgate.net

Omics TechnologyFocus of AnalysisApplication in this compound Research
LipidomicsGlobal analysis of lipids in a biological system. nih.govTracking the metabolic fate of this compound, identifying its metabolites, and understanding its impact on the overall lipid profile.
MetabolomicsComprehensive analysis of small-molecule metabolites.Assessing the global metabolic response to this compound treatment and identifying perturbed pathways.
ProteomicsLarge-scale study of proteins, including their expression and modification.Identifying protein targets of this compound derivatives and understanding changes in protein expression that mediate its biological effects.
TranscriptomicsAnalysis of the complete set of RNA transcripts (the transcriptome).Determining how this compound affects gene expression to regulate cellular processes.

Q & A

Q. What are the established synthetic routes for Cholestan-6-one, and how can purity be validated?

this compound is typically synthesized via oxidation of cholestanol or selective reduction of cholest-4-en-6-one. Methodological validation includes nuclear magnetic resonance (NMR) spectroscopy to confirm the ketone position at C-6 and assess stereochemical integrity (e.g., 5α vs. 5β configuration). Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) is used to verify purity, with retention indices compared to standards . For novel derivatives, elemental analysis and X-ray crystallography may supplement characterization .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • ¹H/¹³C NMR : Assigns stereochemistry (e.g., distinguishing 5α/5β configurations via coupling constants and chemical shifts). For example, equatorial hydroxyl protons in 6-alcohol derivatives exhibit broad signals near δ 3.6 ppm .
  • Infrared (IR) spectroscopy : Confirms carbonyl presence (C=O stretch ~1700 cm⁻¹) and hydroxyl groups in reduced analogs .
  • Mass spectrometry (MS) : Identifies molecular ions and fragmentation patterns (e.g., loss of side chains in steroidal ketones) .

Q. How can researchers ensure reproducibility in this compound experimental protocols?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Document reaction conditions (solvent, temperature, catalyst) in detail.
  • Report yields and purification steps (e.g., column chromatography gradients).
  • Include supplementary data (e.g., NMR spectra, chromatograms) for critical compounds .
  • Cross-validate results with literature precedents, such as hydride reduction stereoselectivity using disiamylborane .

Advanced Research Questions

Q. How do stereochemical outcomes in this compound reactions vary with reducing agents?

Steric hindrance dictates hydride attack direction. For example, disiamylborane (Sia₂BH) reduces this compound to the equatorial 6β-alcohol due to hindered α-face accessibility. This is confirmed by NMR: axial hydroxyls (e.g., 6α-ol) show distinct δ 4.15 ppm signals absent in equatorial products . Comparative studies with NaBH₄ or LiAlH₄ can reveal solvent-dependent stereoselectivity .

Q. What strategies resolve contradictions in mass spectral fragmentation data for this compound analogs?

Contradictions often arise from isotopic labeling or hydrogen-transfer mechanisms. For example, deuterated analogs (e.g., [²H₃]-Cholestan-6-one) clarify fragmentation pathways by tracking hydrogen migration. Rigorous validation requires:

  • High-resolution MS (HRMS) to distinguish isobaric ions.
  • Computational modeling (e.g., density functional theory) to predict fragmentation energetics .

Q. How can this compound serve as a precursor in biochemical pathways, such as ecdysone biosynthesis?

In Bombyx mori, radiolabeled 3β-hydroxy-5α-cholestan-6-one is converted to α-ecdysone in prothoracic glands. Methodological approaches include:

  • In vitro assays : Incubate labeled sterol with gland homogenates, followed by HPLC-MS to detect ecdysone.
  • Isotopic tracing : Use ¹⁴C or ³H labels to track metabolic flux .

Q. What computational methods predict this compound reactivity in novel catalytic systems?

Molecular docking and quantum mechanical calculations (e.g., DFT) model interactions between this compound and catalysts. For instance, frontier molecular orbital (FMO) analysis predicts nucleophilic attack sites on the ketone . Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

  • Systematic review : Compare assay conditions (e.g., cell lines, concentrations) across studies.
  • Dose-response curves : Re-evaluate IC₅₀ values under standardized protocols.
  • Meta-analysis : Use tools like RevMan to pool data and identify outliers .

Q. What statistical frameworks are suitable for analyzing this compound structure-activity relationships (SAR)?

Multivariate regression or machine learning (e.g., partial least squares regression) correlates structural descriptors (e.g., logP, steric bulk) with bioactivity. Validate models via leave-one-out cross-validation and external test sets .

Ethical & Methodological Best Practices

Q. How to ethically source and cite this compound data from conflicting literature?

Prioritize peer-reviewed journals (e.g., The Journal of Organic Chemistry) over non-vetted platforms. Use tools like Zotero to track sources and adhere to IUPAC nomenclature. Clearly annotate conflicting data in reviews, citing original methodologies to contextualize discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.